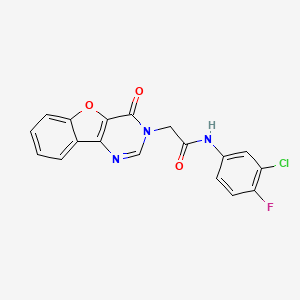

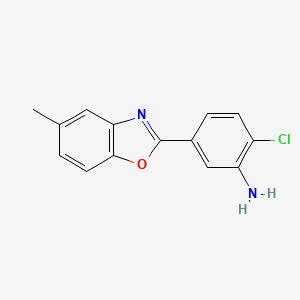

2-(3-(3-(4-氯苯基)-1,2,4-噁二唑-5-基)-4,6-二甲基-2-氧代吡啶-1(2H)-基)-N-(3-苯氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, a method for synthesizing similar acetamide derivatives includes the reaction of chloroacetamide with potassium carbonate and an oxadiazole derivative in acetone, followed by recrystallization to purify the compound (Ding et al., 2006). Another approach involves the conversion of aromatic acids to corresponding esters, hydrazides, and then oxadiazole-thiols, finally reacting these with bromoacetamide derivatives to yield the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the crystalline structure, revealing information about molecular conformations and intermolecular interactions (Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, reflecting their reactive functional groups. For instance, the reaction with hydrazine hydrate can lead to the formation of novel compounds with potential biological activities (Karpina et al., 2019). The presence of oxadiazole and acetamide groups in the molecules provides sites for chemical modifications and interactions.

科学研究应用

合成和生物评估

卡尔皮纳等人(2019年)的研究概述了一系列乙酰胺的合成,包括那些带有1,2,4-噁二唑环的化合物,这与所讨论的化学结构相关。合成过程涉及几个步骤,从商业可获得的氯吡啶羧酸开始。这项研究为创造官能化衍生物提供了一个框架,可能适用于感兴趣的化合物 (Karpina et al., 2019)。

新型蛋白质抑制剂

拉特利等人(2015年)讨论了一种包含1,2,4-噁二唑环的新型五-脂氧合酶活性蛋白(FLAP)抑制剂的结构,类似于目标化合物。该抑制剂表现出优异的药代动力学特性,暗示了在治疗背景下的潜在应用 (Latli et al., 2015)。

抗菌评估

纳菲萨等人(2017年)对一系列乙酰胺化合物的N-取代衍生物进行了研究,包括1,3,4-噁二唑衍生物,评估它们的抗菌和抗酶潜力。这项研究为类似化合物的可能抗菌应用提供了见解 (Nafeesa et al., 2017)。

抗癌性能

维纳亚克等人(2014年)探讨了噁二唑的乙酰胺衍生物的合成及其对各种癌细胞系的细胞毒性。这项研究表明了类似化合物的潜力,包括所讨论的化合物,在癌症研究中的应用 (Vinayak et al., 2014)。

酶抑制研究

雷曼等人(2013年)研究了一系列1,3,4-噁二唑衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制作用。这些发现可能与类似化合物相关,就其作为酶抑制剂的潜力而言 (Rehman et al., 2013)。

属性

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClN4O4/c1-18-15-19(2)34(29(36)26(18)28-32-27(33-38-28)20-11-13-21(30)14-12-20)17-25(35)31-22-7-6-10-24(16-22)37-23-8-4-3-5-9-23/h3-16H,17H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNUYHUOYIYCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)